molecular formula C12H12N2O B12818475 1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one

1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one

Cat. No.: B12818475
M. Wt: 200.24 g/mol
InChI Key: MZDSLVZILBUACG-UHFFFAOYSA-N
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Description

1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound featuring a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrrole precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Acylation: The ethanone moiety is introduced through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalysts and automated systems are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetra

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(4-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C12H12N2O/c1-7(15)10-6-14-12-11(10)9(4-5-13-12)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,13,14)

InChI Key

MZDSLVZILBUACG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=NC=CC(=C12)C3CC3

Origin of Product

United States

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